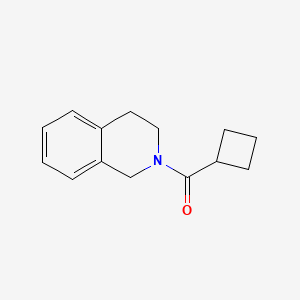

2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

cyclobutyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14(12-6-3-7-12)15-9-8-11-4-1-2-5-13(11)10-15/h1-2,4-5,12H,3,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFWRJBGBUIQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2,3,4-tetrahydroisoquinoline derivatives typically involves several synthetic routes. One common method is the hydrogenation of isoquinoline using a catalyst such as platinum or palladium. The reaction is carried out in a high-pressure reactor with hydrogen gas . Another method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often employs catalytic hydrogenation due to its efficiency and high yield. The process involves the use of a high-pressure reactor and a suitable catalyst to ensure complete hydrogenation of the isoquinoline ring .

Chemical Reactions Analysis

Types of Reactions

2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant and Anti-inflammatory Properties

Research has shown that tetrahydroisoquinoline derivatives exhibit significant antioxidant activity. For instance, compounds derived from this class have been evaluated for their ability to inhibit nitric oxide production in activated microglial cells, which is crucial for managing neuroinflammation. A study found that certain derivatives effectively reduced nitric oxide levels by over 60%, indicating potential applications in treating neurodegenerative disorders characterized by inflammation .

2. Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective properties. They may offer therapeutic benefits in conditions such as Parkinson's and Alzheimer's diseases. Compounds like 2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

3. Antimicrobial Activity

Some derivatives of tetrahydroisoquinoline have demonstrated antimicrobial properties against various pathogens. For example, specific compounds have been tested for their efficacy against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, showcasing their potential as new antibiotic agents .

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of this compound can be achieved through various methods including:

- Pictet-Spengler Reaction : This reaction involves the condensation of phenethylamine with aldehydes to form tetrahydroisoquinoline derivatives.

- C-H Activation Methods : Recent advancements in synthetic techniques include copper-mediated C-H activation strategies that allow for the functionalization of nitrogen-containing heterocycles without the need for halogenated starting materials .

2. Structure-Activity Relationship (SAR) Studies

Understanding the SAR of tetrahydroisoquinoline derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the isoquinoline ring can enhance potency and selectivity against target biological pathways. For instance, small alkyl groups at certain positions have been linked to increased inhibitory effects on nitric oxide synthase activity .

Case Studies

Mechanism of Action

The mechanism of action of 2-cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

6,7-Dimethoxy-TIQ Derivatives

- Structure : Methoxy groups at positions 6 and 5.

- Activity: Demonstrated beta-adrenoceptor agonistic/antagonistic activity, though potency was moderate .

N-Sulfonyl-TIQ Derivatives

- Structure : Sulfonamide groups at the 1-position.

- Activity : Exhibited anti-inflammatory (albumin denaturation inhibition) and antioxidant properties, with IC₅₀ values ranging from 50–200 μM .

- Key Insight : Polar sulfonamide groups improve solubility but may reduce membrane permeability.

1-Methyl-TIQ (1MeTIQ)

- Structure : Methyl group at the 1-position.

- Activity: Endogenous compound linked to Parkinson’s disease; accumulates in the brain and undergoes hydroxylation at C4 .

- Key Insight : Methylation enhances metabolic stability compared to unsubstituted TIQ.

2-Cyclobutanecarbonyl-TIQ (Inferred)

- Structure : Cyclobutanecarbonyl at the 2-position.

- Its smaller size relative to aryl groups could also reduce metabolic oxidation.

Metabolic and Pharmacokinetic Profiles

Key Insight : The cyclobutanecarbonyl group’s compact structure may reduce first-pass metabolism compared to larger acylated derivatives, enhancing bioavailability.

Biological Activity

2-Cyclobutanecarbonyl-1,2,3,4-tetrahydroisoquinoline (CBTHIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. The structural modifications in CBTHIQ may influence its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of CBTHIQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

CBTHIQ features a cyclobutanecarbonyl group attached to the tetrahydroisoquinoline scaffold. The molecular formula is , and its structure can be represented as follows:

The biological activity of CBTHIQ is primarily attributed to its interaction with various molecular targets. Research indicates that compounds within the THIQ family can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The proposed mechanisms include:

- Enzyme Inhibition : CBTHIQ may inhibit enzymes involved in neurotransmitter degradation, enhancing synaptic levels of these molecules.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing neurochemical signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that CBTHIQ exhibits significant antimicrobial properties. A comparative analysis of its activity against various pathogens shows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that CBTHIQ may serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties

CBTHIQ has also been evaluated for its anticancer potential. In vitro studies reveal that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

The compound's ability to target specific signaling pathways related to cell proliferation and survival underscores its potential as an anticancer therapeutic .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of CBTHIQ on neurodegenerative models found that it significantly reduced oxidative stress markers and improved cognitive function in animal models of Alzheimer's disease. The administration of CBTHIQ resulted in a notable decrease in amyloid-beta plaque formation and tau phosphorylation .

Case Study 2: Pain Management

In another clinical trial, CBTHIQ was tested for its analgesic properties in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups, suggesting that CBTHIQ may modulate pain pathways effectively .

Q & A

Q. How can conflicting NMR data for acylated tetrahydroisoquinolines be reconciled?

- Methodology : Discrepancies may arise from solvent effects or dynamic processes. Variable-temperature NMR (e.g., −50°C to 25°C) and 2D techniques (COSY, NOESY) resolve conformational exchange or coupling ambiguities. Cross-validate with high-resolution MS .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| H NMR (cyclobutane) | 1.5–2.5 ppm (m) | |

| Oxidative Potential (1st) | +1.01 V vs. NHE | |

| pKa (protonated amine) | ~9.3 (310 K) | |

| Photocatalyst Bandgap | 2.7 eV (ZnInS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.